molecular formula C16H13N3O B4106836 9-ethoxy-6H-indolo[2,3-b]quinoxaline

9-ethoxy-6H-indolo[2,3-b]quinoxaline

Cat. No. B4106836
M. Wt: 263.29 g/mol
InChI Key: UIPSZWQYKIDINB-UHFFFAOYSA-N
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Description

“9-ethoxy-6H-indolo[2,3-b]quinoxaline” is a derivative of 6H-indolo[2,3-b]quinoxaline . 6H-indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound that exhibits a wide variety of pharmacological activities .


Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxaline derivatives has been reported in the literature . The most frequently employed synthetic route to indolo[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine .


Molecular Structure Analysis

The molecular formula of 6H-indolo[2,3-b]quinoxaline is C14H9N3 . The exact mass and monoisotopic mass are 219.079647300 g/mol .


Chemical Reactions Analysis

The chemical reactions of 6H-indolo[2,3-b]quinoxaline derivatives involve predominantly DNA intercalation . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .


Physical And Chemical Properties Analysis

The molecular weight of 6H-indolo[2,3-b]quinoxaline is 219.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is non-rotatable .

Mechanism of Action

The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) depends on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus and also the orientation of the side chain towards the GC rich minor groove of the DNA .

properties

IUPAC Name

9-ethoxy-6H-indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-2-20-10-7-8-12-11(9-10)15-16(18-12)19-14-6-4-3-5-13(14)17-15/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPSZWQYKIDINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=NC4=CC=CC=C4N=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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